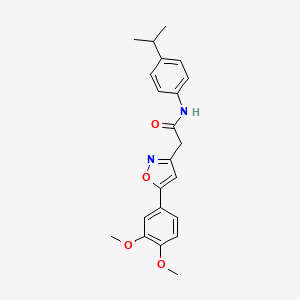

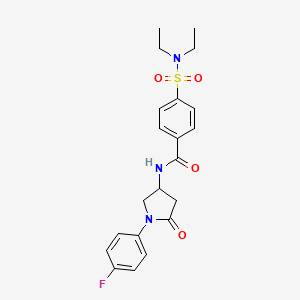

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Neuroprotective Potential

A study focusing on YM-244769, a novel Na+/Ca2+ exchange inhibitor with a similar structure, revealed its ability to preferentially inhibit NCX3, demonstrating significant protection against hypoxia/reoxygenation-induced neuronal cell damage. This suggests potential neuroprotective applications for compounds with related structures, including N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide (Iwamoto & Kita, 2006).

Insecticidal Activity

Research on Flubendiamide, which shares structural similarities, highlighted its exceptional insecticidal activity against lepidopterous pests. This indicates that compounds like this compound could potentially be explored for their insecticidal properties, especially in integrated pest management programs (Tohnishi et al., 2005).

Modification of Nucleoside Transport

A study on 4-nitrobenzylthioinosine analogues, which are structurally related, demonstrated their ability to inhibit the nucleoside transport protein ENT1. This suggests that this compound could be researched for its potential to modulate nucleoside transport, with implications for treatments involving nucleoside analogues (Tromp et al., 2004).

Eating Disorder Therapeutics

The compound GSK1059865, which has a comparable structure, was studied for its effects as a selective OX1R antagonist in a binge eating model. This research suggests that related compounds, like this compound, could be explored for their therapeutic potential in treating eating disorders with a compulsive component (Piccoli et al., 2012).

Larvicidal Activity

A study on pyrimidine linked with morpholinophenyl derivatives demonstrated significant larvicidal activity against mosquito larvae. Given the structural similarities, this compound could potentially be investigated for its larvicidal efficacy, which could contribute to mosquito control strategies (Gorle et al., 2016).

Antipsychotic Properties

Research on ACP-103, a compound with a related structure, has demonstrated potent 5-HT2A receptor inverse agonist activity, suggesting potential antipsychotic properties. This indicates that this compound could be explored for its potential use in psychiatric disorders (Vanover et al., 2006).

Future Directions

Mechanism of Action

Target of Action

It is known that various bioactive aromatic compounds containing the indole nucleus have shown clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities are likely due to the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

It is known that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Pharmacokinetics

It is known that efforts to develop novel bet bromodomain inhibitors with excellent potency and drug metabolism and pharmacokinetics (dmpk) properties have been initiated based upon elaboration of a simple pyridone core .

Result of Action

It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities are likely the result of the compound’s action.

Action Environment

It is known that the addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O3S/c22-18-7-1-14(2-8-18)11-23-20(26)21(27)24-12-19(25)16-5-3-15(4-6-16)17-9-10-28-13-17/h1-10,13,19,25H,11-12H2,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRHKACOYCXHKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(4-chlorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2930764.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)acetamide](/img/structure/B2930769.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2930772.png)

![5-((2-(cyclohex-1-en-1-yl)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2930773.png)

![N-Benzhydryl-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2930774.png)

![5-Bromo-2-[(1-pyrimidin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2930780.png)

![(Z)-1-(4-methylbenzyl)-3-(((4-phenoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2930782.png)

![Methyl 3-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B2930784.png)